2-difluoromethanesulfonyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Description
Molecular Structure Analysis
The molecular structure of the compound is complex, with a complexity rating of 808. The compound contains a difluoromethanesulfonyl group, a pyridin-3-yl group, and a 1H-pyrazol-1-yl group, all attached to a central benzamide moiety.Chemical Reactions Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involving the compound are not specified in the available resources.Scientific Research Applications
Synthesis and Imaging Applications
A significant application of compounds related to 2-difluoromethanesulfonyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is found in the field of medical imaging, particularly in the synthesis of potential PET (Positron Emission Tomography) agents for imaging specific types of cancers. For example, Wang et al. (2013) synthesized a compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which has potential applications in imaging B-Raf(V600E) in cancers. This research highlights the role of similar compounds in the development of new diagnostic tools in oncology (Wang, Gao, Miller, & Zheng, 2013).
Chemical Synthesis and Applications
In the realm of chemical synthesis, similar compounds have diverse applications. For instance, Keumi et al. (1988) explored the use of 2-(trifluoromethylsulfonyloxy)pyridine, a compound with some structural similarity, in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This study demonstrates the utility of such compounds in facilitating complex chemical reactions, which could be beneficial in various industrial and research applications (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Difluoromethylthiolation Reactions
The use of difluoromethanesulfonyl hypervalent iodonium ylides in electrophilic difluoromethylthiolation reactions was explored by Arimori et al. (2016). Their study demonstrated the effective reaction of this compound with various nucleophiles, highlighting its potential in synthesizing difluoromethylthio-substituted compounds, which could be significant in pharmaceutical and material science research (Arimori, Matsubara, Takada, Shiro, & Shibata, 2016).
Heat-Activated Oxidation
Park et al. (2016) investigated the heat-activated persulfate oxidation of PFOA and related compounds under conditions suitable for in-situ groundwater remediation. Their research suggests potential environmental applications of related compounds in the field of environmental chemistry and remediation technology (Park, Lee, Medina, Zull, & Waisner, 2016).
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3S/c19-18(20)28(26,27)16-6-2-1-5-15(16)17(25)22-8-9-24-12-14(11-23-24)13-4-3-7-21-10-13/h1-7,10-12,18H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEULZJOEAXRECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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